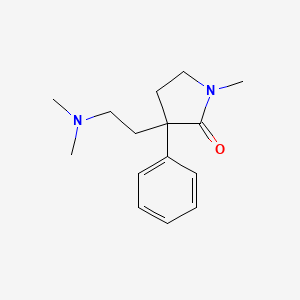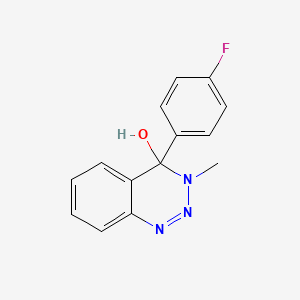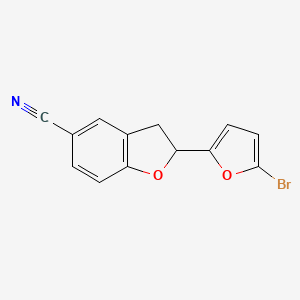
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring substituted with a dimethylaminoethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-3-phenylpyrrolidin-2-one with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidinone derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
作用機序
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can interact with biological macromolecules, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- Bis(2-dimethylaminoethyl) ether
- 2-(Dimethylamino)ethyl methacrylate
- N,N-Dimethyl-3-pentanamine
Uniqueness
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one is unique due to its specific structural features, including the combination of a pyrrolidinone ring with a dimethylaminoethyl group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
20538-18-5 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethyl]-1-methyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C15H22N2O/c1-16(2)11-9-15(10-12-17(3)14(15)18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
InChIキー |
OCLJHJJTJRUCLS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1=O)(CCN(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)

![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)


![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)


![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)

